![molecular formula C27H33F3N4O3 B606792 (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1621862-70-1](/img/structure/B606792.png)
(R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide
説明
The compound “®-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide”, also known as CPI-1205, is a potent and selective inhibitor of the histone methyltransferase EZH2 . It has been identified as suitable for Phase I clinical trials for B-Cell Lymphomas .
科学的研究の応用
Treatment of B-Cell Lymphomas
CPI-1205 has been evaluated in a study involving patients with B-Cell Lymphomas . This was a first-in-human, open-label, sequential dose escalation and expansion study. CPI-1205, a small molecule inhibitor of EZH2, was used in patients with progressive B-cell lymphomas .
Treatment of Metastatic Castration Resistant Prostate Cancer
Another study evaluated CPI-1205 in patients with Metastatic Castration Resistant Prostate Cancer . This was a two-arm, open label Phase 1b/2 study with an oral administration of CPI-1205 in combination with either enzalutamide or abiraterone/prednisone .
Treatment of Advanced Solid Tumors
CPI-1205 has also been studied in combination with ipilimumab in patients with advanced solid tumors . This study was designed to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of CPI-1205 + ipilimumab .
Pharmacokinetic Studies
The pharmacokinetic parameters of CPI-1205 have been assessed during clinical trials. These include parameters such as AUC (0-t), AUC (0-inf), AUCtau,ss, Tmax, Cmax, Ctrough, T1/2, Vd/F, CL/F .
Pharmacodynamic Studies
Pharmacodynamic effects of CPI-1205 in lymphoma tissue have also been studied. These include changes in levels of the trimethylated form of lysine residue 27 on histone 3; changes in the expression of genes whose transcription may be altered by EZH2 inhibition .
Safety and Tolerability Studies
The safety and tolerability of CPI-1205 have been assessed in clinical trials. These include the frequency of adverse events and serious adverse events; changes in hematology and clinical chemistry values; changes in physical examination, vital signs, electrocardiogram, and ECOG score .
作用機序
Target of Action
CPI-1205, also known as Lirametostat, is a potent and selective inhibitor of the histone methyltransferase EZH2 . EZH2 is the catalytic subunit of the polycomb repressive complex 2 (PRC2), which plays a key role in transcriptional silencing .
Mode of Action
CPI-1205 inhibits the methyltransferase activity of EZH2 through competition with SAM . This interaction leads to the prevention of methylation of histone H3 on lysine 27 (H3K27), a process that is crucial for the repression of genes associated with apoptosis and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by CPI-1205 is the histone methylation pathway. By inhibiting EZH2, CPI-1205 prevents the methylation of H3K27, leading to changes in gene expression patterns associated with cancer pathways . This results in decreased proliferation of EZH2-expressing cancer cells .
Pharmacokinetics
It has been reported that cpi-1205 has good oral bioavailability . In a Phase Ib study, patients with metastatic castration-resistant prostate cancer were treated with oral CPI-1205 on a continuous 28-day cycle .
Result of Action
The inhibition of EZH2 by CPI-1205 leads to changes in gene expression patterns, resulting in decreased proliferation of EZH2-expressing cancer cells . In preclinical studies, CPI-1205 demonstrated robust antitumor effects in a Karpas-422 xenograft
将来の方向性
特性
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPODOLXTMDHLLC-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1621862-70-1 | |
Record name | CPI-1205 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CPI-1205 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LIRAMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。